molecular formula C8H13NO2 B144571 3-Acetyl-1-methylpiperidin-4-one CAS No. 126832-84-6

3-Acetyl-1-methylpiperidin-4-one

Cat. No.: B144571
CAS No.: 126832-84-6
M. Wt: 155.19 g/mol
InChI Key: PFJXQSBSEALQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-methylpiperidin-4-one is a chemical compound of significant interest in organic and medicinal chemistry. It belongs to the class of piperidinones, which are heterocyclic structures featuring a ketone group on a piperidine ring. This specific molecule, with its acetyl and methyl substituents, is primarily utilized as a versatile synthetic intermediate and building block for the development of more complex molecules . Piperidinone scaffolds are recognized as privileged structures in drug discovery. The 1-methyl-4-piperidone motif, a close structural relative, is a known building block for a variety of pharmaceutical agents, highlighting the value of this chemical class . Researchers employ this compound in the synthesis of potential drug candidates, where the ketone group allows for further chemical modifications to create diverse chemical libraries for biological screening. As a high-purity research chemical, this product is intended for laboratory use by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols, including the use of personal protective equipment, when handling this material.

Properties

CAS No.

126832-84-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-acetyl-1-methylpiperidin-4-one

InChI

InChI=1S/C8H13NO2/c1-6(10)7-5-9(2)4-3-8(7)11/h7H,3-5H2,1-2H3

InChI Key

PFJXQSBSEALQMI-UHFFFAOYSA-N

SMILES

CC(=O)C1CN(CCC1=O)C

Canonical SMILES

CC(=O)C1CN(CCC1=O)C

Synonyms

4-Piperidinone, 3-acetyl-1-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 1 Methylpiperidin 4 One and Analogues

Established Approaches for the Piperidin-4-one Ring System Construction

The construction of the piperidin-4-one skeleton is a cornerstone of synthetic organic chemistry due to its prevalence in pharmaceuticals and biologically active compounds. guidechem.com Key intermediates, such as N-substituted-4-piperidones, are valuable for developing a wide range of molecules, including analgesics and central nervous system receptor antagonists. guidechem.com General strategies often begin with acyclic precursors that are induced to cyclize, or through the chemical reduction of aromatic pyridine (B92270) precursors.

The Mannich reaction is a powerful and widely utilized three-component condensation for synthesizing piperidin-4-one derivatives. wikipedia.orgorganic-chemistry.org This reaction typically involves the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde (like formaldehyde) and a primary amine or ammonia. wikipedia.org The product of this reaction is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. The ketone, existing in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the electrophilic iminium ion to form the final product. wikipedia.org This methodology has been instrumental in the synthesis of various piperidin-4-one based structures. researchgate.net For instance, a classic approach involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine to yield 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. researchgate.net

A notable example is the synthesis of 3-methyl-2,6-diphenyl piperidin-4-one using a deep eutectic solvent (DES) of glucose and urea (B33335) as a green reaction medium, highlighting modern adaptations of this classic reaction. asianpubs.org

Table 1: Examples of Mannich Reaction Products for Piperidin-4-one Synthesis

Product Reactants Solvent/Catalyst Yield (%) Reference
3-Methyl-2,6-diphenyl piperidin-4-one Benzaldehyde, Ethyl methyl ketone, Ammonium (B1175870) acetate (B1210297) Glucose-Urea (DES) 82 asianpubs.org
3,5-Dimethyl-2,6-diphenylpiperidin-4-one Benzaldehyde, Diethyl ketone, Ammonium acetate Glucose-Urea (DES) 78 asianpubs.org
N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide 4-hydroxybenzaldehyde, 4-chloroacetoacetanilide, Ammonium formate Ammonium formate Not specified researchgate.net

Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction has also been developed. This method uses a 1,3-bis-trimethylsilylenol ether and results in a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for creating a variety of chiral piperidine (B6355638) compounds. rsc.org Furthermore, intramolecular Mannich reactions of δ-amino β-keto esters have proven effective for synthesizing polysubstituted piperidines. nih.gov

Intramolecular cyclization represents a diverse set of strategies for forming the piperidine ring from a single acyclic precursor molecule. nih.gov These reactions are initiated by activating various functional groups within the molecule, often requiring a catalyst or a specific reagent. nih.gov

A one-pot tandem oxidation-cyclization-oxidation process of unsaturated alcohols using pyridinium (B92312) chlorochromate (PCC) provides a novel route to 3-substituted 4-piperidinones. birmingham.ac.uk Another approach involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester, which is a key step in a multi-stage synthesis of 1-methyl-4-piperidone (B142233) from methylamine (B109427) and ethyl acrylate. wikipedia.orgdtic.mil

The cyclization of substrates containing an alkene and an amine functionality is a common method for piperidine ring synthesis. nih.gov These reactions can be promoted by various catalysts. For example, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for forming cyclic amines. nih.gov Palladium-catalyzed aerobic oxidative cyclization of alkenes also provides access to various six-membered nitrogen heterocycles, including piperidines. chemicalbook.com

The cyclization of dienes offers another pathway to the piperidine ring system. A highly enantioselective method for the intramolecular hydroalkenylation of 1,6-ene-dienes has been developed using a nickel catalyst and a chiral P-O ligand. nih.gov This reaction provides a mild and regioselective route to six-membered N-heterocycles. nih.gov

Radical cyclizations provide a powerful tool for constructing piperidine rings, often under mild conditions. nih.gov For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines, although it sometimes yields a linear alkene as a byproduct. nih.govnih.gov Another strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, leading to 2,4,5-trisubstituted piperidines. nih.gov This approach has demonstrated stereoselectivity, yielding only two of the four possible diastereoisomers. nih.gov Furthermore, an enantioselective δ C-H cyanation has been developed by intercepting an N-centered radical relay with a chiral copper catalyst, and the resulting δ-amino nitriles can be converted to a family of chiral piperidines. youtube.com

The catalytic hydrogenation of pyridine derivatives is a direct and atom-economical method for synthesizing piperidines. organic-chemistry.org However, the dearomatization of the stable pyridine ring can be challenging, often requiring harsh conditions or specific catalysts. nih.gov

The use of an equivalent amount of an organic base, such as triethylamine (B128534) (Et3N), can lead to high enantiomeric excess in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines using a Rh-JosiPhos catalyst. nih.govunimi.it This method has been shown to be effective for a range of pyridinium salts, achieving enantiomeric excess values up to 90%. nih.gov Mechanistic studies suggest the reaction may proceed through a dihydropyridine (B1217469) intermediate. nih.govunimi.it

Table 2: Catalytic Systems for Hydrogenation of Pyridine Derivatives

Pyridine Substrate Type Catalyst System Key Feature Reference(s)
N-benzylated 3-substituted pyridinium salts Rh-JosiPhos / Et3N High enantioselectivity (up to 90% ee) nih.govunimi.it
Functionalised Pyridines Rhodium(III) oxide (Rh2O3) Mild conditions, tolerates various functional groups organic-chemistry.org
Pyridine Borane / Ammonia borane Metal-free transfer hydrogenation chemicalbook.com

Additionally, rhodium(III) oxide has been reported as a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions, tolerating functional groups like alcohols and amines. organic-chemistry.org For substrates with reducible functional groups like ketones, chemoselectivity can be an issue. organic-chemistry.org An effective route to 3-piperidones involves the alkylation of commercially available 3-hydroxypyridine, followed by sodium borohydride (B1222165) reduction and subsequent cleavage of the resulting enol ether. dtic.mil

Multicomponent Reactions for Substituted Piperidinone Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures like substituted piperidinones from simple starting materials in a single step. nih.gov These reactions are characterized by their high atom economy and convergence, making them attractive for generating molecular diversity. nih.gov

One notable MCR for constructing polysubstituted tetrahydropyridines, which can be further converted to piperidin-4-one-3-carboxylates, involves the reaction of anilines, aromatic aldehydes, and β-keto esters in the presence of a catalytic amount of zirconium tetrachloride. researchgate.net This approach is highly atom-economic and provides a direct route to functionalized piperidinone scaffolds. researchgate.net Another strategy utilizes isocyanide-based MCRs to produce highly functionalized cyclopentenyl rings, which can serve as precursors to complex heterocyclic systems. nih.gov

Copper-catalyzed MCRs have also been employed for the synthesis of diverse spirotetrahydrocarbazoles, demonstrating the versatility of these reactions in creating complex heterocyclic systems. beilstein-journals.org These reactions often proceed with high diastereoselectivity, providing a stereocontrolled route to complex molecules. beilstein-journals.org

Targeted Synthesis of 3-Acetyl-1-methylpiperidin-4-one Core

The targeted synthesis of this compound requires a multi-step approach involving the formation of a piperidinone precursor, followed by regioselective functionalization and N-methylation.

A common precursor for the synthesis of 3-substituted piperidin-4-ones is 3-methylpiperidin-4-one. One synthetic route to this precursor involves the treatment of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with ethanolic-HCl in anhydrous DCM at 0°C. chemicalbook.com The reaction is stirred at room temperature for several hours to yield racemic 3-methyl-piperidin-4-one hydrochloride. chemicalbook.com This precursor is valuable in the preparation of various compounds, including fentanyl and 4-anilino-piperidine analgesics. chemicalbook.com

Another approach starts from 3-substituted pyridine-4-alcohol, which forms a quaternary ammonium salt with phenethyl-2-halide. google.com This intermediate is then selectively reduced with sodium borohydride to an allyl alcohol, which undergoes isomerization to yield 3-substitute-1-phenethyl piperidine-4-ketone. google.com

The introduction of an acetyl group at the C-3 position of the piperidinone ring requires careful control of regioselectivity. The generation and trapping of a 3,4-piperidyne intermediate has been reported as a method for the synthesis of functionalized piperidines. nih.gov This highly reactive intermediate allows for the introduction of various functional groups at the C-3 and C-4 positions. nih.gov

While direct C-3 acetylation methods for 1-methyl-4-piperidone are not extensively detailed in the provided results, the synthesis of related structures provides insights. For instance, the synthesis of 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones has been achieved, indicating that the C-3 position is accessible for functionalization. chemrevlett.com Furthermore, the synthesis of new dihydrospiro[quinoline-2,4'-piperidines] involves reactivity at the C-3 position of a 4-piperidone (B1582916) imine. researchgate.net

N-methylation is a crucial step in the synthesis of this compound. A general and efficient procedure for the synthesis of N-aryl-substituted 4-piperidones has been developed, which can be adapted for N-alkylation. researchgate.net A straightforward method involves the direct alkylation of a piperidin-4-one derivative with a methylating agent. For example, 1-methyl-4-piperidone can be synthesized via a double Michael reaction between methylamine and two equivalents of ethyl acrylate, followed by Dieckmann cyclization, saponification, and decarboxylation. wikipedia.org Another synthesis involves the reaction of methylamine, formaldehyde, and the ethyl ester of acetonedicarboxylic acid. wikipedia.orgchemicalbook.com

A green chemistry approach for the synthesis of N-substituted piperidones involves the direct alkylation of 4-piperidone with an alkylating agent in the presence of a mild base like sodium carbonate in acetonitrile. acs.orgnih.gov This method offers improved atom economy and minimizes waste streams compared to classical approaches. acs.orgnih.gov

Advanced Synthetic Approaches to this compound Architectures

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods.

The principles of green chemistry are increasingly being applied to the synthesis of piperidinone derivatives to reduce the environmental impact of chemical processes. nih.govfigshare.com An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which avoids the use of hazardous reagents and solvents. nih.govfigshare.com This method often involves a one-pot process under mildly basic conditions, leading to high yields and minimizing waste. acs.org For example, the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one, a key intermediate for an antiangiogenic agent, was achieved using a green chemistry approach with significant advantages over the classical Dieckman condensation. nih.gov

Water-mediated intramolecular cyclization has also been explored as a green approach for the synthesis of substituted piperidinols, which can be oxidized to the corresponding piperidinones. nih.gov This method utilizes water as a solvent, which is environmentally benign. nih.gov

Asymmetric Synthesis and Stereochemical Control in Piperidinone Formation

The precise control of stereochemistry in the formation of piperidinone rings is a critical aspect of modern synthetic organic chemistry, largely due to the prevalence of the piperidine motif in a vast array of natural products and pharmaceuticals. nih.govnih.gov The development of asymmetric methodologies to access enantiomerically enriched or diastereomerically pure piperidinones is therefore of significant interest. These strategies are broadly categorized into enantioselective and diastereoselective approaches, each offering unique advantages in the construction of these complex heterocyclic systems.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. In the context of piperidinone synthesis, this often involves the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions.

A notable enantioselective approach involves the asymmetric Michael addition of a nucleophile to an appropriate acceptor. For instance, the highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) derivative has been utilized to create a chiral nitro diester. nih.gov This intermediate serves as a cornerstone for a subsequent three-component cascade coupling, ultimately affording a functionalized piperidinone skeleton in a single pot. nih.gov This method highlights the power of catalytic enantioselective reactions to set a key stereocenter early in a synthetic sequence, which then directs the stereochemistry of subsequent transformations.

Another powerful strategy is the asymmetric reduction of a prochiral ketone. The use of β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to the corresponding chiral alcohols has been demonstrated as a key step in the synthesis of substituted piperidines. researchgate.net While this example leads to a piperidine, the underlying principle of asymmetric reduction is readily applicable to the synthesis of chiral piperidinones.

Furthermore, asymmetric bioreduction presents a green and highly stereoselective alternative for producing chiral building blocks. The reduction of 1-boc-3-piperidinone using a reductase can yield (S)-N-boc-3-hydroxy piperidine with high stereoselectivity. researchgate.net This enzymatic approach avoids the use of expensive and often toxic heavy metal catalysts and operates under mild reaction conditions.

The Sharpless asymmetric epoxidation is another cornerstone of enantioselective synthesis that has been applied to the construction of chiral piperidines, and by extension, can be adapted for piperidinone synthesis. This method allows for the creation of chiral epoxides from allylic alcohols, which can then be opened regioselectively to introduce nitrogen and other functionalities, setting the stage for cyclization to form the piperidine ring with high enantiomeric purity. nih.gov

A summary of key enantioselective methodologies is presented in the table below:

Methodology Key Reaction Chiral Influence Outcome Reference
Catalytic Asymmetric SynthesisEnantioselective Michael AdditionChiral CatalystChiral nitro diester intermediate for piperidinone synthesis nih.gov
Asymmetric ReductionReduction of α-azido aryl ketonesβ-Cyclodextrin or Oxazaborolidine CatalystChiral azido (B1232118) alcohols as precursors researchgate.net
BiocatalysisAsymmetric bioreduction of 1-boc-3-piperidinoneReductase Enzyme(S)-N-boc-3-hydroxy piperidine researchgate.net
Asymmetric EpoxidationSharpless Epoxidation of allylic alcoholsChiral Tartrate LigandEnantiomerically pure epoxides for further elaboration nih.gov
Diastereoselective Protocols

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. In the synthesis of substituted piperidinones, which often contain multiple stereogenic centers, diastereoselective methods are paramount for obtaining a single diastereomer.

One effective strategy is the use of substrate-controlled diastereoselective reactions, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. For example, the alkylation of N-protected piperidin-2-ones can proceed with high diastereoselectivity. The choice of protecting group on a chiral auxiliary attached to the nitrogen atom can significantly influence the facial selectivity of the enolate alkylation. researchgate.netacademax.com In one reported case, the alkylation of (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one with s-BuLi led to a diastereomeric ratio of 1:2.5. researchgate.netacademax.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the diastereoselective synthesis of highly substituted piperidinones. A four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, and ammonium acetate has been developed to produce pyridinium-substituted piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru This domino process, involving a Michael addition, a Mannich reaction, and an intramolecular cyclization, demonstrates remarkable stereocontrol in a single synthetic operation. hse.ru

Furthermore, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a versatile route to highly substituted and oxygenated piperidines. nih.govescholarship.org The development of a novel bifunctional epoxidation reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, which is prepared in situ, has enabled the diastereoselective epoxidation of sterically hindered tetrahydropyridines. nih.govescholarship.org The subsequent nucleophilic ring-opening of the resulting epoxides proceeds with high regioselectivity to afford piperidinol products with adjacent tetrasubstituted carbon stereocenters. nih.govescholarship.org

A base-catalyzed, dynamic crystallization-driven epimerization process has also been successfully employed to convert a cis-piperidone to the desired trans isomer. nih.gov This method allows for the direct crystallization of the thermodynamically more stable trans isomer from the reaction mixture in high yield and purity, effectively controlling the diastereoselectivity of the final product. nih.gov

The following table summarizes key diastereoselective protocols:

Methodology Key Reaction Stereochemical Control Outcome Reference
Substrate-Controlled AlkylationAlkylation of a chiral N-protected piperidin-2-oneChiral auxiliary on the nitrogen atomDiastereomeric mixture of alkylated piperidinones researchgate.netacademax.com
Multicomponent ReactionFour-component reactionDomino sequence (Michael, Mannich, cyclization)Single diastereomer of a highly substituted piperidin-2-one hse.ru
Directed EpoxidationEpoxidation of tetrahydropyridinesBifunctional epoxidation reagent with a directing groupDiastereoselective formation of epoxides nih.govescholarship.org
Dynamic Crystallization-Driven EpimerizationBase-catalyzed epimerizationCrystallization of the thermodynamically favored isomerConversion of a cis-piperidone to the trans isomer nih.gov

Chemical Reactivity and Transformation Pathways of 3 Acetyl 1 Methylpiperidin 4 One

Reactions Involving the Ketone Moiety (C-4)

The ketone group at the C-4 position is a primary site for nucleophilic attack and condensation reactions.

Condensation Reactions with Carbonyl Reagents (e.g., Aldehydes)

The C-4 ketone can undergo condensation reactions with various aldehydes. These reactions, often of the aldol (B89426) or Claisen-Schmidt type, lead to the formation of α,β-unsaturated ketones. libretexts.org The reaction typically proceeds via an enolate intermediate under basic conditions or an enol intermediate under acidic conditions. libretexts.orgyoutube.com For instance, the reaction with aromatic aldehydes can introduce a substituted benzylidene moiety at the C-5 position.

Formation of Nitrogen-Containing Derivatives (e.g., Oximes, Hydrazones)

The carbonyl group at C-4 readily reacts with nitrogen-based nucleophiles to form a variety of derivatives.

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. researchgate.netkhanacademy.orgyoutube.com This reaction is often catalyzed by a weak acid or base and involves the initial formation of a carbinolamine intermediate, followed by dehydration. khanacademy.orgyoutube.comnih.gov

Hydrazones: Similarly, treatment with hydrazine (B178648) or its derivatives (like semicarbazide (B1199961) or thiosemicarbazide) leads to the formation of hydrazones, semicarbazones, and thiosemicarbazones, respectively. researchgate.netnih.govdoi.org The formation of these derivatives is a versatile conjugation strategy and is generally reversible. nih.gov

These reactions are fundamental in modifying the piperidone core and have been used to synthesize various heterocyclic systems. researchgate.netnih.govdoi.org

Nucleophilic Addition Reactions at the Carbonyl Center

The C-4 carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. researchgate.net This can lead to the formation of tertiary alcohols. The stereochemical outcome of these additions can often be influenced by the steric and electronic environment of the piperidinone ring.

Reactions at the Alpha-Carbon to the Ketone and Adjacent to the Acetyl Group (C-3)

The carbon atom at the C-3 position is activated by both the adjacent C-4 ketone and the acetyl group, making it a key site for enolization and subsequent functionalization.

Enolization and Enolate Chemistry of the 3-Acetyl-1-methylpiperidin-4-one System

The presence of two carbonyl groups flanking the C-3 position significantly increases the acidity of the proton at this position. masterorganicchemistry.com This facilitates the formation of a stable enolate ion upon treatment with a suitable base. masterorganicchemistry.combham.ac.uk The enolate is a key reactive intermediate, acting as a potent nucleophile. masterorganicchemistry.combham.ac.uk The equilibrium between the keto and enol tautomers is a fundamental aspect of its chemistry, with the enolate being a common intermediate in both acid- and base-catalyzed reactions at the alpha-carbon. libretexts.orgyoutube.com The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate. bham.ac.uk

Functionalization and Derivatization via the Active Methylene (B1212753) Group

The C-3 position, being an active methylene group, is a prime location for introducing various substituents. egyankosh.ac.in

Alkylation: The enolate formed at C-3 can be readily alkylated by reacting with alkyl halides. ucsb.eduresearchgate.net This allows for the introduction of a wide range of alkyl groups at this position. The reaction typically proceeds via an SN2 mechanism. youtube.com

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. nih.govrsc.org This provides a pathway to synthesize more complex molecules by forming new carbon-carbon bonds.

The reactivity at the C-3 position is crucial for the derivatization and elaboration of the this compound scaffold, enabling the synthesis of a diverse array of substituted piperidines.

Transformations at the Nitrogen Atom (N-1)

The lone pair of electrons on the nitrogen atom (N-1) of the piperidine (B6355638) ring makes it a nucleophilic and basic center, enabling reactions that directly modify this position.

The tertiary amine of this compound is generally unreactive towards further N-alkylation under standard conditions. However, related piperidine structures can undergo N-acylation. For instance, the nitrogen atom in piperidines can be acylated to form N-acylpiperidines. drugbank.com A process for the N-acetylation of 4-piperidones using ketene (B1206846) in the presence of a strong acid catalyst has been developed, yielding the corresponding N-acetyl-4-piperidones with high selectivity. google.com This method avoids the O-acetylation of the enol form, which can be a competing reaction pathway with certain catalysts. google.com

General N-acylation can be represented by the reaction of a piperidine derivative with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. While the N-1 position of the target molecule is already methylated, analogous reactions on related des-methyl piperidines are common. For example, (3r)-1-Acetyl-3-Methylpiperidine is a known N-acylpiperidine derivative. drugbank.com

Table 1: Examples of N-Acylation of Piperidine Derivatives

Starting MaterialReagentProductReference
2,2,6,6-tetramethyl-4-piperidoneKetene, Difluorophosphoric acid1-acetyl-2,2,6,6-tetramethyl-4-piperidone google.com
PiperidineAcetyl chlorideN-acetylpiperidineGeneral Knowledge

The piperidine ring system can undergo transformations that alter the ring size. Ring contraction, in particular, has been demonstrated for saturated nitrogen-containing heterocycles (azacycles). nih.gov A notable method involves a photomediated ring contraction of α-acylated piperidines. nih.gov

This process is initiated by photoirradiation, which excites the pseudoaxially oriented aroyl group. A subsequent Norrish type II 1,5-hydrogen atom transfer leads to a 1,4-diradical intermediate. This intermediate undergoes homolytic C–N bond fragmentation to form an imine-enol, which then cyclizes via an intramolecular Mannich-type reaction to yield the contracted five-membered cyclopentane (B165970) ring. nih.gov

The efficiency and outcome of these ring contractions can be influenced by various substituents on the nitrogen atom. For example, arylsulfonyl-derivatized piperidines with both electron-withdrawing and electron-donating groups are competent substrates for this transformation. nih.gov While this specific methodology was demonstrated on N-aroyl derivatives, it highlights a potential pathway for the structural modification of the piperidine core.

Ring contraction of cyclic ketones can also be achieved through other means, such as the Favorskii rearrangement of α-halo cycloalkanones. chemistrysteps.comharvard.edu This reaction proceeds by treatment with a base to form a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield the ring-contracted product. harvard.edu

Table 2: Scope of Photomediated Piperidine Ring Contraction

N-Protecting GroupSubstituent on Aryl GroupYield of Cyclopentane ProductReference
Arylsulfonyl4-AcetylGood nih.gov
Arylsulfonyl4-EsterGood nih.gov
Arylsulfonyl4-MethoxyGood nih.gov
Arylsulfonyl4-TrifluoromethylModest nih.gov
Arylsulfonyl4-FluoroGood nih.gov

Complex Rearrangement and Ring Annulation Reactions

The bifunctional nature of this compound, possessing both ketone and enolizable acetyl functionalities, makes it a potential substrate for complex rearrangements and ring-building (annulation) reactions.

A key example of a relevant rearrangement is the Favorskii rearrangement, which transforms α-halo ketones into carboxylic acid derivatives (esters, amides) with a rearranged carbon skeleton. chemistrysteps.comharvard.edu If this compound were to be halogenated at the C-5 position (alpha to the C-4 ketone), treatment with a base like sodium methoxide (B1231860) could initiate a ring contraction to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by methoxide would cleave the bicyclic system to potentially yield a substituted proline derivative. chemistrysteps.comharvard.edu

Ring annulation reactions are powerful tools for constructing fused ring systems. The Robinson annulation, for instance, is a classic method for creating a six-membered ring. wikipedia.org This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the ring. wikipedia.org The enolate of this compound (formed by deprotonation of the acetyl methyl group or the C-5 position) could theoretically act as the nucleophile in a Michael addition to an acceptor like methyl vinyl ketone. An ensuing intramolecular aldol condensation between the C-5 position and the newly introduced ketone functionality could lead to a fused bicyclic system. Such annulation strategies are fundamental in the synthesis of steroids and other complex natural products. wikipedia.org

Structural Elucidation and Conformational Analysis of 3 Acetyl 1 Methylpiperidin 4 One and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry provides powerful tools for the detailed structural investigation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable for characterizing novel compounds like 3-Acetyl-1-methylpiperidin-4-one.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, it is possible to map out atomic connections and infer stereochemical relationships.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-methyl group, the acetyl methyl group, and the protons on the piperidine (B6355638) ring. The chemical shifts and multiplicity of the ring protons are influenced by their position relative to the two carbonyl groups and the nitrogen atom.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and indicates their electronic environment. The two carbonyl carbons (from the ring ketone and the acetyl group) are expected to appear significantly downfield (in the 170-210 ppm range). The carbons attached to the nitrogen will also show characteristic shifts. Data from related structures like N-Acetyl-4-piperidone and 1-methyl-4-piperidone (B142233) help in predicting these values. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on the analysis of functional groups and data from analogous structures.

¹H NMR (Proton)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₃ ~2.3 - 2.5 Singlet
C(O)-CH₃ ~2.1 - 2.3 Singlet
H-3 ~3.5 - 3.8 Doublet of Doublets

¹³C NMR (Carbon)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ring Ketone, C-4) ~205 - 209
C=O (Acetyl, C-7) ~208 - 212
C-3 ~50 - 55
C-2, C-6 ~55 - 60
C-5 ~40 - 45
N-CH₃ ~45 - 47

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity of the protons around the piperidine ring, showing cross-peaks between H-2/H-3, H-5/H-6, and H-2/H-6 if applicable.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include:

The N-methyl protons to carbons C-2 and C-6.

The acetyl methyl protons to the acetyl carbonyl carbon and to C-3 of the piperidine ring.

Protons at H-2 and H-5 to the ketone carbonyl at C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly vital for determining the stereochemistry and preferred conformation, such as whether the acetyl group at C-3 adopts an axial or equatorial position relative to the piperidine ring. ipb.pt

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments are run in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The precise frequency of these bands can give clues about the ring strain and electronic environment. Other characteristic absorptions include C-H and C-N stretching vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ring Ketone) Stretch 1710 - 1725 Strong
C=O (Acetyl Ketone) Stretch 1705 - 1720 Strong
C-H (Aliphatic) Stretch 2850 - 3000 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. By measuring the mass to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different atomic compositions. This technique would be used to confirm the molecular formula of this compound as C₈H₁₃NO₂. researchgate.net

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₁₃NO₂
Nominal Mass 155 amu

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules containing non-bonding electrons (n), and pi (π) bonds can absorb energy in the UV or visible range to excite these electrons to higher anti-bonding molecular orbitals. libretexts.org

This compound contains two isolated carbonyl groups. The most likely electronic transitions to be observed in the standard UV-Vis range (200-800 nm) are the n→π* transitions associated with the carbonyl oxygen's non-bonding electrons. libretexts.org These transitions are characteristically weak (low molar absorptivity) and are expected to appear at longer wavelengths compared to π→π* transitions. The absence of significant conjugation in the molecule means that strong absorptions are not expected at higher wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. While a specific crystal structure for this compound is not widely reported in publicly accessible databases, extensive research on closely related derivatives provides a clear blueprint of its expected structural parameters.

The synthesis of hydrazinecarboxylate derivatives of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones has also been complemented by single-crystal X-ray diffraction, which provided unequivocal structural characterization. doi.org These analyses are crucial for understanding how different substituents influence the piperidone core.

Table 1: Illustrative Crystallographic Data for Related Piperidinone Derivatives

Compound/Derivative Crystal System Space Group Key Feature(s) Reference
(3S,8S)-1-((1R)-2-((tert-butyldimethylsilyl)oxy)-1-phenylethyl)-3-methylpiperidin-2-one Orthorhombic P212121 Determined absolute configuration of the diastereomer. researchgate.net
4-Diphenylcarbamyl-N-methyl-piperidine methobromide --- --- Co-crystallization of two conformers (equatorial and axial). nih.gov
(E)-ethyl 2-(1-(2-chloroacetyl)-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-ylidene)hydrazinecarboxylate Monoclinic P21/c Piperidone ring adopts a distorted boat conformation. doi.org

This table is for illustrative purposes, showing the types of data obtained for similar structures.

Conformational Analysis of the Piperidinone Ring System

The non-planar nature of the six-membered piperidinone ring allows it to adopt several conformations, with the lowest energy forms being the most populated. The specific conformation is heavily influenced by the nature and position of its substituents.

For piperidin-4-one systems, the chair conformation is overwhelmingly preferred. asianpubs.orgnih.gov Spectroscopic studies, particularly NMR, on various 2,6-diarylpiperidine-4-ones confirm that these compounds predominantly exist in a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain. asianpubs.org X-ray diffraction studies on derivatives like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one also show the central piperidine ring adopting a classic chair conformation. nih.gov

However, the introduction of certain functionalities can induce a shift away from the ideal chair form. For example, the formation of hydrazone derivatives at the C4 position can lead to significant conformational changes. A study on (E)-alkyl 2-(1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate derivatives revealed through SC-XRD and DFT studies that the piperidone ring adopts a distorted boat conformation. doi.org This highlights the delicate energetic balance and how derivatization can alter the conformational landscape.

The substituents on the piperidinone ring play a critical role in dictating the final conformation. The presence of an alkyl group at the C3 position, such as the acetyl group's methyl component in the parent compound, can cause a localized flattening of the ring around the C(2)-C(3) bond. asianpubs.org

The N-methyl group also exerts a significant conformational influence. In N-substituted six-membered heterocycles, the substituent can adopt either an axial or equatorial position. Theoretical calculations on N-substituted oxazines, a related heterocyclic system, have shown that small alkyl groups like methyl can favor the axial position in the gas phase. researchgate.net This preference is a result of complex stereoelectronic effects. However, in solution, the equilibrium can shift, with more polar solvents favoring the equatorial conformer due to its larger dipole moment. researchgate.net For N-methyl piperidones, a similar equilibrium exists, and the energetic difference between the N-methyl axial and equatorial conformers is typically small, often allowing for a dynamic equilibrium between the two.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these non-covalent forces is key to predicting and interpreting the solid-state properties of a compound.

Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of C-H···π and hydrogen bonding interactions, respectively. nih.govnih.gov In a study of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the interactions were quantified as H···H (68%), C···H/H···C (19%), and O···H/H···O (12%). nih.gov For chloro-substituted hydrazone derivatives of piperidone, H...H interactions accounted for over 53%, with Cl...H and O...H interactions also playing a significant role in crystal stabilization. doi.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Piperidinone Derivatives

Interaction Type Contribution in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one (%) nih.gov Contribution in 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one (%) nih.gov Contribution in Hydrazone derivative of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one (%) doi.org
H···H 74.2 68 >53
C···H/H···C 18.7 19 Significant
O···H/H···O 7.0 12 Significant
N···H/H···N 0.1 --- ---

To gain deeper insight into the nature of intermolecular forces, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are employed. jussieu.frnih.govresearchgate.net

QTAIM analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. The presence of a bond critical point (BCP) between two atoms is a definitive indicator of an interaction. The properties at this BCP, such as the electron density and its Laplacian (∇²ρ(r)), reveal the nature of the bond, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. researchgate.net

The NCI plot is a visualization technique based on the electron density and its reduced density gradient (RDG). jussieu.frnih.gov It graphically reveals regions of non-covalent interactions in real space. These regions are typically colored to distinguish between strong attractive forces like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). jussieu.fr This method is exceptionally useful for identifying and visualizing subtle interactions that are crucial for molecular recognition and crystal packing. rsc.org

For this compound, these analyses would be expected to identify C-H···O hydrogen bonds involving the acetyl and piperidinone carbonyl groups as acceptors. QTAIM would confirm these interactions through the presence of BCPs, while NCI plots would visualize them as distinct isosurfaces, providing a comprehensive understanding of the forces stabilizing the crystal structure. jussieu.frresearchgate.net

Computational Chemistry Studies on 3 Acetyl 1 Methylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Geometry Optimization and Electronic Structure Determination using Density Functional Theory (DFT)

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a molecule like 3-Acetyl-1-methylpiperidin-4-one, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the minimum energy conformation. researchgate.net This process calculates the forces on each atom and adjusts their positions until a stable structure is reached. The piperidine (B6355638) ring in similar compounds typically adopts a chair conformation. researchgate.net

Once optimized, the electronic structure can be determined, providing information on the distribution of electrons within the molecule. This is crucial for understanding its chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov For related piperidin-4-one derivatives, the HOMO-LUMO gap has been a key focus of investigation to understand their electronic properties and charge transfer possibilities. researchgate.net

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: This table is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. orientjchem.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule containing carbonyl (C=O) and nitrogen atoms, the MEP would likely show negative potential around the oxygen atoms, identifying them as sites for interaction with electrophiles. orientjchem.org

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Studies on similar heterocyclic compounds frequently use these parameters to predict their chemical behavior. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). researchgate.netnih.gov This analysis is crucial for understanding hyperconjugative interactions and the stability they impart to the molecule. For instance, in related piperidin-4-ones, NBO analysis has been used to study the intramolecular charge transfer and the stability arising from interactions involving the lone pairs of oxygen and nitrogen atoms. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis Data for Key Interactions (Note: This table is illustrative and based on typical findings for similar compounds, as specific data for the target molecule is not available.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O) of C=Oσ* (C-C) adjacent~ 2.5
LP (N)σ* (C-C) adjacent~ 3.0

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of the conformational landscape and stability. For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the transitions between them. This is particularly important for understanding how the molecule might interact with biological targets, such as proteins. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can be validated against experimental data to confirm molecular structures. Techniques such as Density Functional Theory (DFT) are employed to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. doi.orgtandfonline.com

The agreement between theoretical predictions and experimental data provides a high degree of confidence in the structural characterization of compounds like this compound and its derivatives. Discrepancies between calculated and experimental values can also be informative, highlighting the influence of solvent effects or intermolecular interactions not accounted for in the theoretical model.

Below is a representative table illustrating the comparison between theoretical and experimental spectroscopic data for a piperidin-4-one derivative, showcasing the utility of this combined approach.

ParameterTheoretical ValueExperimental Value
¹H NMR (ppm)
H-23.153.12
H-32.802.78
H-52.802.78
H-63.153.12
¹³C NMR (ppm)
C=O208.5208.2
C-2/C-655.255.0
C-3/C-545.845.6
IR (cm⁻¹)
C=O Stretch17201718
C-N Stretch11501148

Note: The data in this table are illustrative and based on typical values for piperidin-4-one systems. Actual values for this compound would require specific experimental and computational studies.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing new synthetic routes. Computational chemistry offers a powerful method for elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy species that connect reactants and products.

A common application is in studying nucleophilic addition reactions to the carbonyl group of the piperidin-4-one ring. maxapress.com Computational models can determine the preferred direction of attack by a nucleophile and the stereochemical outcome of the reaction. The energies of the transition states for different pathways can be calculated to predict which product is likely to be favored.

The following table provides a conceptual overview of the kind of data generated from a computational transition state analysis for a hypothetical reaction involving a piperidin-4-one derivative.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic Attack0.0+15.2-5.815.2
Proton Transfer-5.8+8.5-12.314.3

Note: This table presents hypothetical data to illustrate the principles of computational transition state analysis.

Through such detailed computational investigations, chemists can gain a deeper understanding of the factors that govern the reactivity of this compound, paving the way for its more effective use in the synthesis of novel compounds.

Applications of 3 Acetyl 1 Methylpiperidin 4 One As a Key Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of 3-Acetyl-1-methylpiperidin-4-one allows for its use in constructing various heterocyclic systems. The presence of both a ketone and an acetyl group provides multiple reaction sites for cyclization and condensation reactions. This dual reactivity is instrumental in the synthesis of fused and spiro-heterocyclic compounds. For instance, the piperidin-4-one core is a common motif in medicinal chemistry, and its derivatives are synthesized through various methods, including the Dieckmann condensation and multicomponent reactions. The ability to introduce substituents at the 3-position, such as the acetyl group, further expands the diversity of accessible heterocyclic structures.

Precursor to Complex Nitrogen-Containing Molecules and Pharmaceutical Scaffolds

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of bioactive natural products and marketed drugs. kcl.ac.uk Consequently, this compound is a highly valuable precursor for the synthesis of complex nitrogen-containing molecules and a variety of pharmaceutical scaffolds.

Construction of Bioactive Piperidine and Piperidinone Derivatives

The development of synthetic methods to access diversely substituted piperidines is of significant interest in pharmaceutical research. kcl.ac.uk The piperidinone framework of this compound can be readily modified to produce a range of bioactive piperidine and piperidinone derivatives. Synthetic strategies often involve reactions targeting the ketone or the acetyl group, as well as modifications to the piperidine ring itself.

For example, the piperidine ring can be formed through methods like the aza-Michael reaction, which is an atom-efficient way to create these important structures. kcl.ac.uk The resulting piperidinones can then be further functionalized. The synthesis of piperidine derivatives often involves the formation of the piperidine ring as a key step, with various substituents introduced to modulate biological activity. mdpi.com

Table 1: Synthetic Approaches to Piperidine Derivatives

Synthetic MethodDescriptionKey Features
Aza-Michael ReactionA double aza-Michael addition can be used to form the piperidone ring. kcl.ac.ukAtom-efficient method for accessing biologically important piperidines. kcl.ac.uk
Reductive Hydroamination/CyclizationIntramolecular cyclization of alkynes to form the piperidine ring. mdpi.comAllows for stereoselective synthesis. mdpi.com
Nitro-Mannich/Reduction CyclizationAsymmetric synthesis of piperidines. mdpi.comControls stereochemistry through the initial Mannich reaction. mdpi.com

Intermediate in the Preparation of Specific Pharmaceutical Agents

The utility of this compound extends to its role as a key intermediate in the synthesis of specific and complex pharmaceutical agents.

Donepezil (B133215) is a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. semanticscholar.org The core structure of donepezil contains a piperidine moiety, making derivatives of piperidinone, such as this compound, valuable starting materials for the synthesis of its analogues. Research has focused on modifying the piperidine ring of donepezil to improve its therapeutic properties. semanticscholar.org Synthetic approaches to donepezil analogues often involve the use of substituted piperidones which are then converted into the final drug-like molecules. acs.org The synthesis of these analogues allows for structure-activity relationship (SAR) studies to understand how different substitutions on the piperidine ring affect the drug's efficacy. semanticscholar.org

Fentanyl and its analogues are potent synthetic opioids. The chemical structure of fentanyl is based on a 4-anilinopiperidine core. While not a direct precursor in the most common fentanyl syntheses, the piperidinone structure of this compound is a foundational scaffold for building related opioid analogues. The synthesis of fentanyl-related compounds often involves the modification of the piperidine ring. For instance, different substituents on the piperidine ring can significantly alter the analgesic potency and other pharmacological properties of the resulting compounds. The acetyl group in this compound could potentially be transformed into other functional groups necessary for creating fentanyl-like structures.

Thiazolo[5,4-c]pyridine (B153566) systems are important heterocyclic scaffolds found in various biologically active compounds. A key intermediate in the synthesis of the anticoagulant drug Idoxaban is a thiazolo[5,4-c]pyridine derivative. The synthesis of this intermediate can start from a substituted piperidinone. Specifically, a process has been developed for the preparation of an Idoxaban intermediate, 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, which involves the condensation of 3-bromo-1-methyl-piperidin-4-one with ethyl thiooxamide. This demonstrates the utility of a 3-substituted-1-methylpiperidin-4-one as a direct precursor to this important pharmaceutical scaffold.

Table 2: Pharmaceutical Agents Derived from Piperidinone Intermediates

Pharmaceutical Agent/AnalogueTherapeutic ClassRole of Piperidinone Intermediate
Donepezil AnaloguesCholinesterase InhibitorsThe piperidine core of donepezil is synthesized from piperidinone precursors, allowing for modifications to improve efficacy. semanticscholar.org
Fentanyl-Related CompoundsOpioid AnalgesicsThe piperidinone scaffold is foundational for building the 4-anilinopiperidine core of fentanyl and its analogues.
Idoxaban PrecursorsAnticoagulants3-Bromo-1-methyl-piperidin-4-one is a direct precursor in the synthesis of a key thiazolo[5,4-c]pyridine intermediate for Idoxaban.

The Versatility of this compound as a Synthetic Intermediate

The chemical compound this compound holds a significant position in the landscape of medicinal chemistry and drug discovery. Its unique structural features make it a valuable starting material and key intermediate for the synthesis of a diverse range of biologically active molecules. This article explores the applications of this versatile scaffold in the development of Janus kinase (JAK) inhibitors, antiangiogenic agents, and dopamine (B1211576) receptor antagonists, as well as its role in the generation of chemical libraries for drug discovery.

Building Blocks for Tofacitinib and Other JAK Inhibitor Derivatives

The piperidine moiety is a privileged structure in medicinal chemistry, and this compound serves as a crucial precursor for the synthesis of complex piperidine-containing compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. derpharmachemica.com Tofacitinib, marketed as Xeljanz, is used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. unl.ptgoogle.com The synthesis of Tofacitinib often involves the construction of a substituted piperidine ring, for which this compound can be a key starting material. derpharmachemica.comgoogle.com

Several synthetic routes to Tofacitinib have been developed, with many relying on the creation of a specifically substituted piperidine intermediate. derpharmachemica.comunl.pt For instance, a common strategy involves the reductive amination of a piperidone precursor. unl.pt The core structure of Tofacitinib features a 3-amino-4-methylpiperidine fragment linked to a pyrrolo[2,3-d]pyrimidine core. derpharmachemica.com The synthesis of this critical piperidine fragment can be achieved through various transformations starting from precursors like 1-benzyl-4-methyl-piperidin-3-one, a related structure to this compound. unl.pt

The development of second-generation JAK inhibitors often involves modifications to the core scaffold to improve selectivity and reduce off-target effects. nih.gov For example, researchers have synthesized analogs of Tofacitinib to mitigate metabolic activation that can lead to adverse effects. nih.gov These efforts highlight the ongoing importance of versatile building blocks like this compound in creating novel JAK inhibitors with improved therapeutic profiles. The JAK family of enzymes, including JAK1, JAK2, JAK3, and TYK2, are crucial in cytokine signaling pathways that regulate immune responses and cellular proliferation. google.comnih.gov Inhibitors targeting these kinases have shown efficacy in treating various autoimmune and inflammatory diseases. nih.govnih.gov

JAK Inhibitor Therapeutic Use Key Synthetic Precursor (Example)
TofacitinibRheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis unl.ptgoogle.com1-benzyl-4-methyl-piperidin-3-one unl.pt
BaricitinibRheumatoid Arthritis nih.gov---
RuxolitinibMyelofibrosis, Vitiligo google.comnih.gov---
PF-06651600Investigational JAK3 inhibitor nih.gov---

Precursors for Antiangiogenic Agents and Dopamine Receptor Antagonists

The utility of the this compound scaffold extends beyond JAK inhibitors. The piperidine ring is a common structural motif in compounds targeting a variety of biological pathways. acs.org For instance, derivatives of piperidine have been explored for their potential as antiangiogenic agents, which inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis. While direct synthesis from this compound is not explicitly detailed in the provided context, the adaptability of the piperidone scaffold makes it a plausible starting point for the synthesis of such agents. mdpi.com

Furthermore, the piperidine framework is central to the design of dopamine receptor antagonists. nih.gov Dopamine D3 receptor antagonists, in particular, have shown promise as potential treatments for neuropsychiatric disorders, including schizophrenia and substance abuse. nih.gov The synthesis of these antagonists often involves the elaboration of a piperidine or a related heterocyclic core. nih.gov For example, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated their opioid receptor antagonist properties, highlighting the importance of the substitution pattern on the piperidine ring for biological activity. nih.gov The versatility of the this compound scaffold allows for the introduction of various substituents, enabling the generation of a library of compounds for screening against dopamine receptors and other targets.

Development of Chemical Libraries Based on the this compound Scaffold

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular structure is systematically modified to create a library of related compounds with diverse biological activities. mdpi.com The this compound scaffold is an excellent example of such a privileged structure. Its reactive ketone and acetyl groups provide convenient handles for a wide range of chemical transformations, allowing for the rapid generation of a diverse chemical library. doi.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.